hatomarubigin C hatomarubigin C
Brand Name: Vulcanchem
CAS No.: 139501-92-1
VCID: VC0158889
InChI: InChI=1S/C20H18O5/c1-9-7-10-3-4-11-16(15(10)13(22)8-9)20(24)17-12(21)5-6-14(25-2)18(17)19(11)23/h3-6,9,13,21-22H,7-8H2,1-2H3/t9-,13-/m0/s1
SMILES: CC1CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C=CC(=C4C3=O)OC)O)O
Molecular Formula: C20H18O5
Molecular Weight: 338.4 g/mol

hatomarubigin C

CAS No.: 139501-92-1

Main Products

VCID: VC0158889

Molecular Formula: C20H18O5

Molecular Weight: 338.4 g/mol

hatomarubigin C - 139501-92-1

CAS No. 139501-92-1
Product Name hatomarubigin C
Molecular Formula C20H18O5
Molecular Weight 338.4 g/mol
IUPAC Name (1S,3S)-1,11-dihydroxy-8-methoxy-3-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione
Standard InChI InChI=1S/C20H18O5/c1-9-7-10-3-4-11-16(15(10)13(22)8-9)20(24)17-12(21)5-6-14(25-2)18(17)19(11)23/h3-6,9,13,21-22H,7-8H2,1-2H3/t9-,13-/m0/s1
Standard InChIKey CAEGIOZCLWNLAP-ZANVPECISA-N
Isomeric SMILES C[C@@H]1C[C@@H](C2=C(C1)C=CC3=C2C(=O)C4=C(C=CC(=C4C3=O)OC)O)O
SMILES CC1CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C=CC(=C4C3=O)OC)O)O
Canonical SMILES CC1CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C=CC(=C4C3=O)OC)O)O
Synonyms hatomarubigin C
PubChem Compound 132244
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator